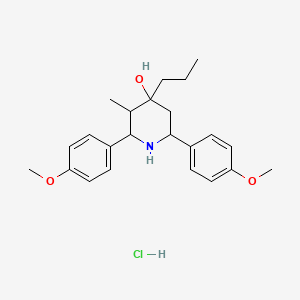
2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride, also known as MP-10, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. MP-10 is a synthetic compound that belongs to the class of piperidinols, which are known for their analgesic and anesthetic properties.
Mécanisme D'action
2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride acts as a mu-opioid receptor agonist, which means that it binds to and activates this receptor. Activation of the mu-opioid receptor leads to a decrease in the transmission of pain signals in the nervous system, resulting in analgesia. 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride also activates the reward pathway in the brain, which is thought to underlie its potential for treating addiction.
Biochemical and Physiological Effects
In addition to its analgesic and anxiolytic effects, 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride has been shown to have other biochemical and physiological effects. It has been shown to increase levels of the neurotransmitter dopamine in the brain, which is thought to underlie its potential for treating addiction. 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride has also been shown to decrease levels of the stress hormone cortisol, which is thought to underlie its potential for treating mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride in lab experiments is that it has a high affinity for the mu-opioid receptor, making it a useful tool for studying the role of this receptor in pain and addiction. However, one limitation of using 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride is that it is a synthetic compound, and its effects may not accurately reflect those of endogenous opioids in the body.
Orientations Futures
There are several future directions for research on 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride. One area of interest is the development of more selective mu-opioid receptor agonists that have fewer side effects than currently available opioids. Another area of interest is the use of 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride in combination with other drugs for the treatment of addiction and mood disorders. Finally, there is a need for more research on the long-term effects of 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride use, particularly with regard to addiction and tolerance.
Méthodes De Synthèse
The synthesis of 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride involves the reaction of 4-methoxybenzaldehyde with 3-methyl-4-penten-1-ol in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a reductive amination reaction with piperidine, followed by a final step of alkylation with propyl bromide to yield 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride hydrochloride.
Applications De Recherche Scientifique
2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for the mu-opioid receptor, which is a key target for the treatment of pain and addiction. 2,6-bis(4-methoxyphenyl)-3-methyl-4-propyl-4-piperidinol hydrochloride has also been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of mood disorders.
Propriétés
IUPAC Name |
2,6-bis(4-methoxyphenyl)-3-methyl-4-propylpiperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3.ClH/c1-5-14-23(25)15-21(17-6-10-19(26-3)11-7-17)24-22(16(23)2)18-8-12-20(27-4)13-9-18;/h6-13,16,21-22,24-25H,5,14-15H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWZUMQHHYEXJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CC(NC(C1C)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(4-methoxyphenyl)-3-methyl-4-propylpiperidin-4-ol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

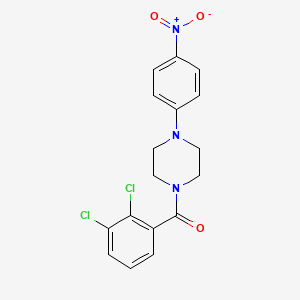
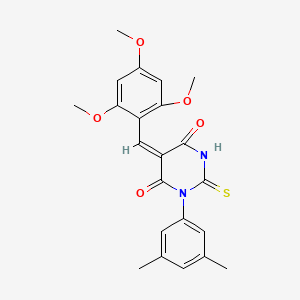
![3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-(4-chloro-3-nitrophenyl)benzamide](/img/structure/B4962475.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-cyclopentylpropyl)-4-methoxy-N-methylbenzamide](/img/structure/B4962483.png)
![4-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B4962489.png)

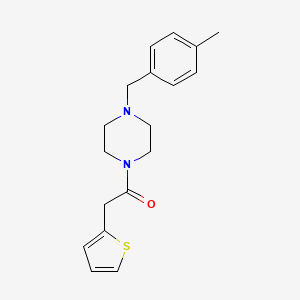
![methyl 6-methyl-2-[(2-methyl-3-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4962504.png)
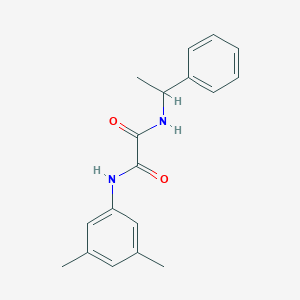
![(3S*,4S*)-4-[4-(cyclopentylmethyl)-1-piperazinyl]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B4962521.png)
![1-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B4962525.png)
![ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(2-thienyl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4962534.png)
![2-[4-(1-adamantyl)phenoxy]-N-methylacetamide](/img/structure/B4962551.png)
